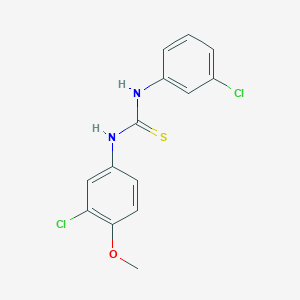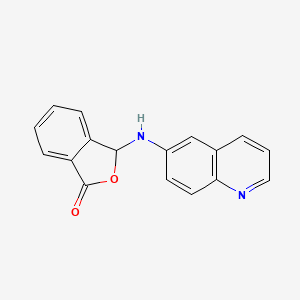![molecular formula C16H23NO2 B14147818 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 897094-24-5](/img/structure/B14147818.png)
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid is a chemical compound that features a piperidine ring substituted with a carboxylic acid group and a 4-propan-2-ylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Attachment of the 4-propan-2-ylphenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The aromatic ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Organometallic reagents, palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic Acid: A compound with a similar piperidine ring structure and carboxylic acid group.
Piperidine-4-carboxylic Acid Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 4-propan-2-ylphenylmethyl group makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
897094-24-5 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H23NO2/c1-12(2)14-5-3-13(4-6-14)11-17-9-7-15(8-10-17)16(18)19/h3-6,12,15H,7-11H2,1-2H3,(H,18,19) |
InChI Key |
UBTPCVYDDJKBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


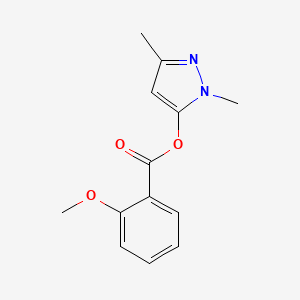

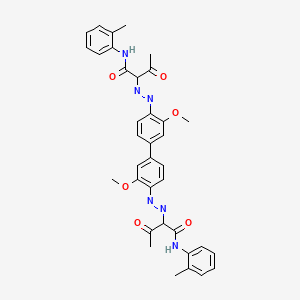
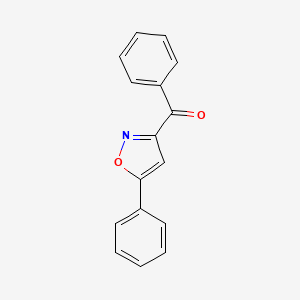

![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
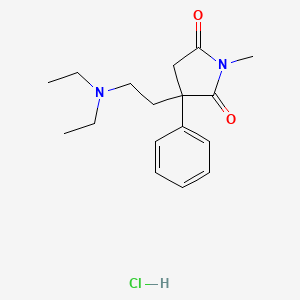

acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
